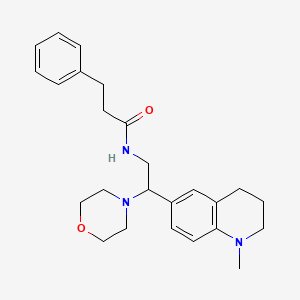

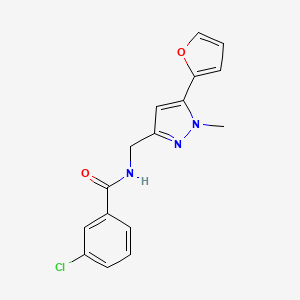

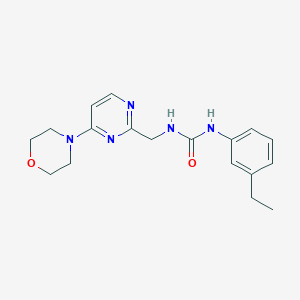

(5-Methylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5-Methylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of compounds containing isoxazole and thiazole moieties has been widely explored due to their potential biological activities. For example, Askar et al. (2016) described the synthesis of imidazole derivatives containing the β-lactam ring, which involved the creation of Schiff bases and their subsequent reaction with chloroacetyl chloride to give azetidinone derivatives. These compounds were characterized by various spectroscopy methods, highlighting their structural properties and potential as precursors for further chemical transformations (Askar, Ali, & Al-Mouamin, 2016).

Environmental and Drug-likeness Analysis

Rajanarendar et al. (2015) focused on the environmentally benign synthesis of novel isoxazolo[5,4-d]isoxazol-3-yl-aryl-methanones. This study not only presented a new synthetic pathway but also included molecular properties prediction and an evaluation of anti-inflammatory activity for the synthesized compounds. The approach utilized vinylogous nitroaldol adducts as synthons, demonstrating the integration of green chemistry principles in the development of new therapeutic agents (Rajanarendar, Krishna, Nagaraju, Reddy, Kishore, & Reddy, 2015).

Bioactivation Pathways

Yu et al. (2011) elucidated a novel bioactivation pathway of an unsubstituted isoxazole in human liver microsomes. This study revealed how the isoxazole ring could undergo enzyme-catalyzed cleavage, leading to the formation of a glutathione adduct of a cyanoacrolein derivative. Such insights are crucial for understanding the metabolic fate and potential toxicity of isoxazole-containing compounds in biological systems (Yu, Folmer, Hoesch, Doherty, Campbell, & Burdette, 2011).

Synergistic Effects in Chemotherapy

Kletskov et al. (2018) synthesized isoxazole and isothiazole derivatives of comenic acid, which were evaluated for their synergistic effects with the antitumor drug Temobel in brain tumors chemotherapy. This research highlights the potential of isoxazole and thiazole derivatives in enhancing the efficacy of existing chemotherapy treatments, offering a promising avenue for the development of more effective cancer therapies (Kletskov, Potkin, Kolesnik, Petkevich, Kvachonak, Dosina, Loiko, Larchenko, Pashkevich, & Kulchitsky, 2018).

Propriétés

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3S/c1-7-4-9(13-17-7)10(15)14-5-8(6-14)16-11-12-2-3-18-11/h2-4,8H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMAEUHQXOVKFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CC(C2)OC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Methylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2757405.png)

![5,6,8,9-Tetrahydro-7-(4-methoxy-3-sulfophenyl)-dibenzo[c,h]xanthylium perchlorate](/img/structure/B2757409.png)

![N-(2,4-dimethylphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2757412.png)

![2-[methyl-(4-methylphenyl)sulfonylamino]-N-pyridin-4-ylacetamide](/img/structure/B2757414.png)